molecular formula C75H149N5O35 B6313497 Amino-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-73-6

Amino-PEG(4)-[PEG(8)-OMe]3

Cat. No.: B6313497
CAS No.: 1333154-73-6
M. Wt: 1681.0 g/mol
InChI Key: CRFMOCKMRGSDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This molecule consists of a polyethylene glycol (PEG) backbone with amino and methoxy end groups, making it highly versatile for chemical modifications and conjugations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG(4)-[PEG(8)-OMe]3 typically involves the following steps:

    Activation of PEG Chains: The PEG chains are first activated using reagents such as N-hydroxysuccinimide (NHS) esters or maleimide groups. This activation allows for the subsequent attachment of functional groups.

    Conjugation with Amino Groups: The activated PEG chains are then reacted with amino groups to form stable amide bonds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of PEG chains are activated using industrial-grade reagents.

    Continuous Flow Reactors: The conjugation and methoxylation steps are carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as size-exclusion chromatography or dialysis to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Amino-PEG(4)-[PEG(8)-OMe]3 undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines are employed under mild conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines or alcohols.

    Substitution Products: Thiol or amine derivatives.

Scientific Research Applications

Amino-PEG(4)-[PEG(8)-OMe]3 has a wide range of applications in scientific research:

    Chemistry: It is used as a linker or spacer in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: The compound is utilized in the production of hydrogels, coatings, and other materials with specific functional properties

Mechanism of Action

The mechanism of action of Amino-PEG(4)-[PEG(8)-OMe]3 involves its ability to modify the surface properties of molecules and materials. The amino and methoxy groups allow for the formation of stable covalent bonds with various substrates, thereby altering their solubility, stability, and bioavailability. The PEG backbone provides flexibility and hydrophilicity, which enhances the overall performance of the modified molecules .

Comparison with Similar Compounds

    Polyethylene Glycol (PEG): A simpler form without functional end groups.

    Methoxy-PEG (mPEG): Contains methoxy end groups but lacks amino groups.

    Amino-PEG: Contains amino end groups but lacks methoxy groups.

Uniqueness: Amino-PEG(4)-[PEG(8)-OMe]3 is unique due to its combination of amino and methoxy end groups, which provides dual functionality for chemical modifications. This dual functionality makes it highly versatile for a wide range of applications, from drug delivery to material science.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H149N5O35/c1-85-12-4-71(81)77-9-17-90-22-27-95-32-35-98-38-41-101-44-47-104-50-53-107-56-59-110-62-65-113-68-75(80-74(84)7-15-88-20-25-93-30-31-94-26-21-89-16-8-76,69-114-66-63-111-60-57-108-54-51-105-48-45-102-42-39-99-36-33-96-28-23-91-18-10-78-72(82)5-13-86-2)70-115-67-64-112-61-58-109-55-52-106-49-46-103-43-40-100-37-34-97-29-24-92-19-11-79-73(83)6-14-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFMOCKMRGSDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H149N5O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1681.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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